molecular formula C23H19N3O B11504311 3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one

3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one

Cat. No.: B11504311
M. Wt: 353.4 g/mol
InChI Key: NCXUZDSRDQUWKN-OUKQBFOZSA-N
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Description

3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antitumor, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of palladium catalysts and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its observed biological effects . The compound may also interact with DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one is unique due to its specific structural features, such as the presence of the pyridinyl vinyl group and the phenethyl moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

InChI

InChI=1S/C23H19N3O/c27-23-20-10-4-5-11-21(20)25-22(13-12-19-9-6-15-24-17-19)26(23)16-14-18-7-2-1-3-8-18/h1-13,15,17H,14,16H2/b13-12+

InChI Key

NCXUZDSRDQUWKN-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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